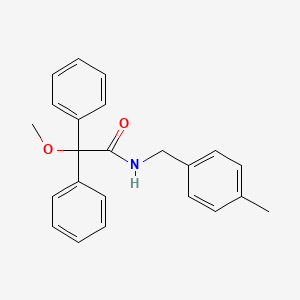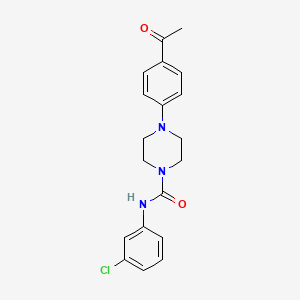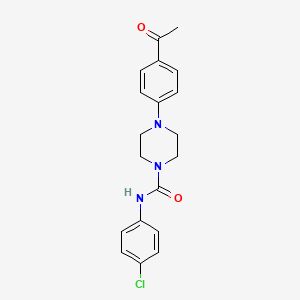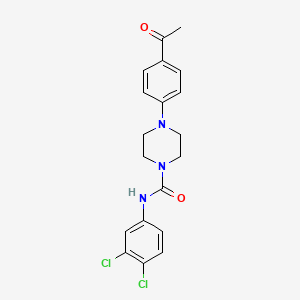![molecular formula C22H29NO2 B4265351 N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide](/img/structure/B4265351.png)
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide
Descripción general
Descripción
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BPPB is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception, inflammation, and other physiological processes. In
Mecanismo De Acción
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception, inflammation, and other physiological processes. N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide binds to the TRPV1 channel and blocks its activity, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has been shown to reduce pain perception and inflammation in various animal models. It has also been shown to have anxiolytic and antidepressant effects. N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has been shown to have a low toxicity profile, making it a potential candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has several advantages as a research tool. It is a selective antagonist of the TRPV1 channel, making it a useful tool for studying the physiological functions of this channel. N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has a low toxicity profile, making it a safe compound to use in animal studies. However, N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has some limitations as a research tool. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide is not very soluble in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide. One potential direction is to study its effects on other physiological processes beyond pain perception and inflammation. Another potential direction is to study its long-term effects and potential side effects. Additionally, further research is needed to optimize the synthesis method of N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide and improve its solubility in water. Overall, N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide is a promising research tool with potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has been widely used in scientific research as a tool to study the TRPV1 channel and its physiological functions. TRPV1 is involved in pain perception, inflammation, and other physiological processes, making it a potential target for the treatment of various diseases. N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide has been used to study the role of TRPV1 in pain perception, inflammation, and other physiological processes.
Propiedades
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-6-15-25-20-13-9-18(10-14-20)21(24)23-16(2)17-7-11-19(12-8-17)22(3,4)5/h7-14,16H,6,15H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLZDLOWJRUZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-tert-butylphenyl)ethyl]-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4265278.png)
![5-oxo-5-{2-[(5-propyl-3-thienyl)carbonyl]hydrazino}pentanoic acid](/img/structure/B4265285.png)





![1-(4-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4265315.png)
![6-bromo-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265335.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265350.png)


